molecular formula C21H16N2O4S B276989 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate

4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate

Cat. No. B276989
M. Wt: 392.4 g/mol
InChI Key: DAOKXEUCCUTIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, nucleic acids, and other biological molecules. This compound has several advantages over other fluorescent dyes, including high sensitivity, low background fluorescence, and a long fluorescence lifetime.

Mechanism Of Action

The mechanism of action of 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate is based on its ability to bind to biological molecules such as proteins and nucleic acids. The compound is excited by a light source and emits fluorescence when it returns to its ground state. The emitted fluorescence can be detected and used to visualize the labeled molecules.
Biochemical and Physiological Effects:
4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in scientific research.

Advantages And Limitations For Lab Experiments

4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate has several advantages over other fluorescent dyes. It has high sensitivity, low background fluorescence, and a long fluorescence lifetime. It is also non-toxic and can be used to label a wide range of biological molecules. However, this compound has some limitations. It is not suitable for use in live-cell imaging due to its low solubility in aqueous solutions. It is also sensitive to pH changes and can exhibit fluorescence quenching in acidic conditions.

Future Directions

There are several future directions for research on 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate. One area of research could focus on developing new derivatives of this compound with improved solubility and stability in aqueous solutions. Another area of research could focus on developing new imaging techniques that use this compound as a fluorescent probe. Additionally, this compound could be used in the development of new diagnostic tools for detecting diseases such as cancer.

Synthesis Methods

The synthesis of 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate involves several steps. The first step is the synthesis of 4-amino-1-naphthol, which is then acetylated to form 4-acetamido-1-naphthol. The 8-quinolinesulfonic acid is then added to the reaction mixture to form the final product, 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate. The purity of the final product can be increased by recrystallization.

Scientific Research Applications

4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate is widely used in scientific research as a fluorescent dye. It can be used to label proteins, nucleic acids, and other biological molecules. This compound has several advantages over other fluorescent dyes, including high sensitivity, low background fluorescence, and a long fluorescence lifetime. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques.

properties

Product Name

4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

(4-acetamidonaphthalen-1-yl) quinoline-8-sulfonate

InChI

InChI=1S/C21H16N2O4S/c1-14(24)23-18-11-12-19(17-9-3-2-8-16(17)18)27-28(25,26)20-10-4-6-15-7-5-13-22-21(15)20/h2-13H,1H3,(H,23,24)

InChI Key

DAOKXEUCCUTIEA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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